molecular formula C20H19NO3 B2888331 4-ethoxy-N-(4-methoxynaphthalen-1-yl)benzamide CAS No. 313975-69-8

4-ethoxy-N-(4-methoxynaphthalen-1-yl)benzamide

Cat. No.: B2888331
CAS No.: 313975-69-8
M. Wt: 321.376
InChI Key: LVPUEXRBOKXVIE-UHFFFAOYSA-N
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Description

4-ethoxy-N-(4-methoxynaphthalen-1-yl)benzamide is an organic compound with the molecular formula C20H19NO3 and a molecular weight of 321.376. This compound is characterized by the presence of an ethoxy group and a methoxynaphthalene moiety attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-ethoxy-N-(4-methoxynaphthalen-1-yl)benzamide is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of advanced materials and specialty chemicals.

Future Directions

The future directions for the study of “4-ethoxy-N-(4-methoxynaphthalen-1-yl)benzamide” could involve further exploration of its anticancer activities and potential applications in cancer treatment. Despite some antimitotic agents already used in the clinic for treatment of various kinds of cancer, drug resistance, toxicity, and side effects remain problems to be solved . Hence, the discovery and development of new anticancer agents such as “this compound” are still in progress .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(4-methoxynaphthalen-1-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a suitable base.

    Attachment of the Methoxynaphthalene Moiety: The methoxynaphthalene moiety can be attached through a Friedel-Crafts acylation reaction using methoxynaphthalene and an acyl chloride derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(4-methoxynaphthalen-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzamides.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(4-methoxynaphthalen-1-yl)benzamide: Lacks the ethoxy group, which may result in different chemical and biological properties.

    4-ethoxy-N-(4-hydroxynaphthalen-1-yl)benzamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and interactions.

Uniqueness

4-ethoxy-N-(4-methoxynaphthalen-1-yl)benzamide is unique due to the presence of both ethoxy and methoxynaphthalene groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-ethoxy-N-(4-methoxynaphthalen-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-3-24-15-10-8-14(9-11-15)20(22)21-18-12-13-19(23-2)17-7-5-4-6-16(17)18/h4-13H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPUEXRBOKXVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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